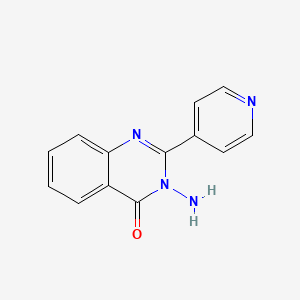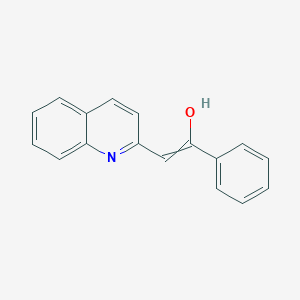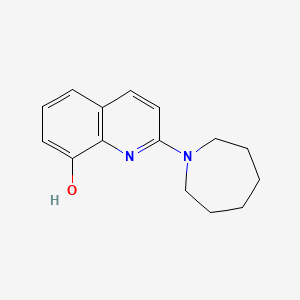
3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound features a quinazolinone core structure with an amino group at the 3-position and a pyridin-4-yl substituent at the 2-position. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Cyclization Method:
Starting Materials: 2-aminobenzamide and 4-pyridinecarboxaldehyde.
Reaction Conditions: The reaction typically involves the condensation of 2-aminobenzamide with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst such as acetic acid or hydrochloric acid. The mixture is heated under reflux conditions to facilitate cyclization, forming the quinazolinone ring.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
-
Amination Method:
Starting Materials: 2-chloroquinazolin-4(3H)-one and 4-aminopyridine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroquinazolin-4(3H)-one with the amino group of 4-aminopyridine. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Product Isolation: The product is purified by column chromatography or recrystallization.
Industrial Production Methods:
Industrial production methods for 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one may involve large-scale synthesis using the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to a nitro group.
Major Products: The major product is 3-nitro-2-(pyridin-4-YL)quinazolin-4(3H)-one.
-
Reduction:
Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the quinazolinone ring to a dihydroquinazolinone derivative.
Major Products: The major product is 3-amino-2-(pyridin-4-YL)dihydroquinazolin-4(3H)-one.
-
Substitution:
Reagents and Conditions: Electrophilic substitution reactions can occur at the pyridine ring using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products are substituted derivatives of 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance the properties of materials such as conductivity and thermal stability.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as kinases and proteases, which are involved in various biological processes.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Anticancer Agents: Quinazolinone derivatives, including 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one, have shown promise as anticancer agents by inducing apoptosis in cancer cells.
Anti-inflammatory Agents: The compound has potential anti-inflammatory effects by modulating the activity of inflammatory mediators.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Agrochemicals: The compound can be utilized in the development of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways involved in cell proliferation, survival, and inflammation. This leads to the induction of apoptosis in cancer cells and the reduction of inflammatory responses.
Comparación Con Compuestos Similares
3-Aminoquinazolin-4(3H)-one: Lacks the pyridin-4-yl substituent, resulting in different biological activities and properties.
2-(Pyridin-4-YL)quinazolin-4(3H)-one: Lacks the amino group at the 3-position, leading to variations in reactivity and applications.
4-Amino-2-(pyridin-4-YL)quinazoline: Lacks the carbonyl group at the 4-position, affecting its chemical behavior and biological activity.
Uniqueness:
- The presence of both the amino group at the 3-position and the pyridin-4-yl substituent at the 2-position in 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C13H10N4O |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-amino-2-pyridin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C13H10N4O/c14-17-12(9-5-7-15-8-6-9)16-11-4-2-1-3-10(11)13(17)18/h1-8H,14H2 |
Clave InChI |
PSFKBODMWAMYKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)


![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)

![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)


![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)
